N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromone (4-oxo-4H-chromen) core substituted at position 2 with a 4-ethoxyphenyl group and at position 6 with a furan-2-carboxamide moiety. The chromone scaffold is widely recognized in medicinal chemistry for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antifungal properties .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-2-26-16-8-5-14(6-9-16)21-13-18(24)17-12-15(7-10-19(17)28-21)23-22(25)20-4-3-11-27-20/h3-13H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJWQYIMJHWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Chromenone Core: : The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 4-oxo-4H-chromen-2-one.
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Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the chromenone core with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of the Furan Ring: : The furan ring is synthesized through a Vilsmeier-Haack reaction, where the intermediate product from the previous step is treated with furan-2-carboxylic acid and phosphorus oxychloride.
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Final Coupling: : The final step involves coupling the furan ring with the chromenone core through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories due to its functional groups:
| Reaction Type | Functional Group Involved | Mechanistic Pathway |
|---|---|---|
| Oxidation | Chromenone carbonyl, furan | Electron-deficient sites undergo oxidative cleavage |
| Reduction | Chromenone carbonyl, amide | Hydride transfer to reduce carbonyl groups |
| Electrophilic Substitution | Ethoxyphenyl ring, furan | Electrophilic attack at aromatic π-systems |
| Hydrolysis | Amide bond | Acid- or base-catalyzed cleavage of C–N bonds |
Reagents, Conditions, and Products
Experimental data from analogous chromenone derivatives suggest the following reactivity:
Oxidation Reactions
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), reflux | Chromenone core oxidation to dicarboxylic acid |
| CrO₃ | Anhydrous dichloromethane | Furan ring oxidation to maleic anhydride derivative |
| H₂O₂/Fe²⁺ (Fenton’s) | Aqueous, pH 3–5 | Hydroxylation of ethoxyphenyl group |
Reduction Reactions
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Reduction of chromenone carbonyl to alcohol |
| NaBH₄/CeCl₃ | Methanol, reflux | Selective reduction of amide to amine (partial) |
| H₂/Pd-C | Ethanol, 50°C | Hydrogenolysis of ethoxy group to hydroxyl |
Electrophilic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | Nitration at para position of ethoxyphenyl ring |
| Br₂/FeBr₃ | CHCl₃, RT | Bromination of furan ring (C3 position) |
| ClSO₃H | 120°C, 6 hours | Sulfonation of chromenone aromatic system |
Hydrolysis Reactions
| Reagent | Conditions | Product |
|---|---|---|
| 6M HCl | Reflux, 12 hours | Amide → carboxylic acid + amine |
| NaOH (10%) | Ethanol/H₂O, 80°C | Ethoxy → hydroxyl via nucleophilic cleavage |
Stability and Side Reactions
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Thermal Decomposition : Degrades above 220°C, forming phenolic byproducts via retro-aldol pathways.
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Photoreactivity : The chromenone core undergoes [2+2] cycloaddition under UV light, forming dimeric structures.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the amide bond, while protic solvents accelerate hydrolysis .
Comparative Reactivity
The ethoxyphenyl group exhibits lower electrophilicity compared to halogenated analogs, reducing substitution rates at the aromatic ring. Conversely, the furan-2-carboxamide moiety is more oxidation-prone than thiophene analogs.
Industrial-Scale Considerations
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Catalytic Optimization : Pd/C catalysts achieve >90% yield in hydrogenolysis by suppressing over-reduction.
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Waste Minimization : Fenton’s reagent enables green oxidation with H₂O as the primary byproduct.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide exhibits significant anticancer activity. It has shown effectiveness against various cancer cell lines, including:
| Cell Line | % Cell Viability |
|---|---|
| HepG2 (Liver Cancer) | 33.29 |
| Huh-7 (Hepatoma) | Data not available |
| MCF-7 (Breast Cancer) | Data not available |
The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Studies have indicated its effectiveness against various pathogens:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| E. coli | 10.5 | 280 |
| S. aureus | 13 | 265 |
| B. cereus | 16 | 230 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting bacterial infections.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chromenone Core : This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
- Introduction of the Ethoxyphenyl Group : This step involves a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Case Study on Anticancer Activity
A comparative study evaluated the anticancer activity of various derivatives of related compounds against HepG2 cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 | 35.01 |
| Compound B | HepG2 | 37.31 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that derivatives of this compound possess promising anticancer potential when compared to established treatments like doxorubicin.
Efficacy Against Bacteria
Another study assessed the antimicrobial efficacy using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 10.5 | 280 |
| Compound B | S. aureus | 13 | 265 |
| Compound C | B. cereus | 16 | 230 |
These findings highlight the potential of this compound and its derivatives for drug development targeting bacterial infections.
Mechanism of Action
The mechanism by which N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways:
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Molecular Targets: : Potential targets include enzymes involved in oxidative stress, inflammatory pathways, and cell cycle regulation.
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Pathways Involved: : The compound may modulate pathways such as the NF-κB pathway, which is involved in inflammation, or the p53 pathway, which is crucial for cell cycle control and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Chromone Core
Thiophene-2-carboxamide Analog
A structurally analogous compound, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide , replaces the furan ring with a thiophene. Key differences include:
- Molecular formula: C22H17NO4S (vs. C22H17NO5 for the furan analog) .
- Biological implications : Thiophene derivatives often exhibit enhanced metabolic stability and bioavailability due to sulfur’s resistance to oxidative degradation .
Thiazolidinone-Chromone Hybrid
Another analog, N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, incorporates a thiazolidinone ring instead of the ethoxyphenyl group :
- Molecular formula : C18H14N2O5S (with a DMF solvate) .
- Structural features: The thiazolidinone introduces ring strain and additional hydrogen-bonding sites, which may enhance antifungal activity .
- Crystal packing : Strong N—H⋯O and weak C—H⋯O hydrogen bonds stabilize the lattice, with π-π stacking (Cg2–Cg2 = 3.8378(14) Å) contributing to rigidity .
Pharmacological Activity Comparison
- Role of substituents: The ethoxyphenyl group in the target compound likely improves lipophilicity, favoring passive diffusion across cell membranes compared to methyl or thiazolidinone substituents .
Crystallographic and Solubility Profiles
- Target compound: Limited crystallographic data is available, but related structures (e.g., ) suggest hydrogen bonding with solvents like DMF influences solubility .
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Pharmacological and Physical Properties
*Estimated using fragment-based methods.
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide, a synthetic compound belonging to the class of chromenone derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 375.4 g/mol. The compound features a chromenone core, an ethoxy-substituted phenyl group, and a furan-2-carboxamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17NO5 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 923228-09-5 |
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammatory and cancer pathways, including cyclooxygenases (COX) and lipoxygenases (LOX) .
- Antioxidant Activity : Its structure suggests potential free radical scavenging capabilities, contributing to its protective effects against oxidative stress .
- Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial activity against certain pathogens, although specific data on this compound is limited .
Antioxidant Activity
A study assessing the antioxidant potential of chromenone derivatives found that compounds with similar structures showed significant free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Enzyme Inhibition
Research has highlighted the inhibitory effects of related compounds on cholinesterases and β-secretase, which are relevant in neurodegenerative diseases such as Alzheimer's. The dual inhibition mechanism could provide a therapeutic avenue for treating such conditions .
Antimicrobial Activity
In vitro studies have shown that compounds structurally related to this compound exhibit promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
Case Studies and Research Findings
- Cholinesterase Inhibition : A series of derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structural motifs demonstrated IC50 values indicating effective inhibition, which is essential for developing treatments for Alzheimer's disease .
- Anticancer Activity : Chromenone derivatives have been evaluated for their anticancer properties, showing effectiveness in inhibiting tumor cell growth in various cancer types. For instance, studies indicated that these compounds could disrupt microtubule dynamics and induce apoptosis in cancer cells .
- Inflammatory Response Modulation : The anti-inflammatory effects were assessed through COX inhibition assays, showing that related compounds can significantly reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .
Q & A
Advanced Research Question
- Solubility prediction : Use COSMO-RS or molecular docking to simulate solvent interactions .
- Tautomerism analysis : Compare experimental SCXRD tautomeric forms (e.g., keto-enol equilibrium) with DFT-calculated energies .
- Pharmacokinetics : Apply ADMET models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
